6,7-dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde
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Overview
Description
6,7-Dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 6 and 7, an oxo group at position 2, and a carbaldehyde group at position 3 on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde typically involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde involves its interaction with various molecular targets. For instance, it can intercalate with DNA, disrupting the replication process and leading to cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a hydroxy group at position 4.
6-Methyl-2-oxo-quinoline-3-carbaldehyde: Similar structure but with a methyl group at position 6 instead of methoxy groups.
Uniqueness
6,7-Dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde is unique due to the presence of methoxy groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H11NO4 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
6,7-dimethoxy-2-oxo-6H-quinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(6-14)12(15)13-9(7)5-11(10)17-2/h3-6,10H,1-2H3 |
InChI Key |
BRXDLNMJEYPGFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C2C=C(C(=O)N=C2C=C1OC)C=O |
Origin of Product |
United States |
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